molecular formula C16H12BrN3O2 B2584837 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 896365-32-5

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2584837
CAS No.: 896365-32-5
M. Wt: 358.195
InChI Key: ZNBWYIXRTNFOMN-UHFFFAOYSA-N
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Description

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a chemical compound with a complex structure that includes a bromine atom, a benzamide group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-5-formylbenzonitrile, which is then reacted with hydrazine to form the phthalazinone ring . The final step involves the coupling of the phthalazinone derivative with benzamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, bromine, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group

Properties

IUPAC Name

2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-8-4-3-7-12(13)15(21)18-9-14-10-5-1-2-6-11(10)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBWYIXRTNFOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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